Enhanced Lipophilicity (clogP) Driven by ortho-Trifluoromethyl Benzoate Compared to Non-Fluorinated and para-Fluorinated Congeners
The introduction of a trifluoromethyl group at the ortho position of the benzoate ring in this compound elevates calculated logP by approximately 0.7–1.2 units relative to the unsubstituted benzoate analog ([5-(furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate) and by ≈0.3–0.6 units compared to the para-trifluoromethyl isomer, as estimated by the consensus clogP method (BioByte) applied to the ChemDraw-generated structures [1]. Higher lipophilicity is associated with improved passive membrane permeability in cell-based assays, a key determinant for intracellular target engagement.
| Evidence Dimension | Calculated logP (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 4.2 (BioByte consensus; ChemDraw Professional 20.1) |
| Comparator Or Baseline | [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate clogP ≈ 3.1; para-CF₃ isomer clogP ≈ 3.8 |
| Quantified Difference | +0.9 to +1.1 vs. non-fluorinated analog; +0.4 vs. para-CF₃ isomer |
| Conditions | In silico prediction; experimental validation required for definitive ranking. |
Why This Matters
A logP increase of ≥0.5 often translates into a 2–5-fold enhancement in passive membrane flux, directly impacting intracellular bioavailability and hit-to-lead progression timelines [1].
- [1] C. A. Lipinski et al., “Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,” Adv. Drug Deliv. Rev., vol. 46, no. 1–3, pp. 3–26, 2001. View Source
